1-O-tolyl-piperidin-2-one
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Overview
Description
1-O-tolyl-piperidin-2-one is a chemical compound that belongs to the class of piperidinones It features a piperidine ring substituted with a tolyl group at the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-O-tolyl-piperidin-2-one can be synthesized through several methods. One common approach involves the reaction of piperidine with toluene derivatives under specific conditions. For instance, the reaction of piperidine with 4-methylbenzoyl chloride in the presence of a base such as triethylamine can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1-O-tolyl-piperidin-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the tolyl group.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Various reduced piperidine derivatives.
Substitution: Substituted piperidinones with different functional groups.
Scientific Research Applications
1-O-tolyl-piperidin-2-one has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-O-tolyl-piperidin-2-one involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites. The piperidine ring and the tolyl group play crucial roles in its binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-Piperidinone: A simpler analog without the tolyl group.
1-M-tolyl-piperidin-2-one: A structural isomer with the tolyl group at a different position.
2-Piperidone: Another related compound with similar structural features.
Uniqueness: 1-O-tolyl-piperidin-2-one is unique due to the presence of the tolyl group, which imparts distinct chemical and biological properties. This substitution enhances its potential as a versatile intermediate in various synthetic and industrial applications .
Properties
Molecular Formula |
C12H15NO |
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Molecular Weight |
189.25 g/mol |
IUPAC Name |
1-(2-methylphenyl)piperidin-2-one |
InChI |
InChI=1S/C12H15NO/c1-10-6-2-3-7-11(10)13-9-5-4-8-12(13)14/h2-3,6-7H,4-5,8-9H2,1H3 |
InChI Key |
PBOLKRGXHHGIGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2CCCCC2=O |
Origin of Product |
United States |
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